Cas no 2287236-71-7 (rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate)
![rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2287236-71-7x500.png)
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2287236-71-7
- rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
- EN300-6731555
-
- インチ: 1S/C10H17NO2/c1-2-13-10(12)8-4-7-3-6(8)5-9(7)11/h6-9H,2-5,11H2,1H3/t6-,7-,8-,9-/m1/s1
- InChIKey: YDONVUZMUFVWKV-FNCVBFRFSA-N
- SMILES: O(CC)C([C@@H]1C[C@@H]2[C@@H](C[C@H]1C2)N)=O
計算された属性
- 精确分子量: 183.125928785g/mol
- 同位素质量: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 52.3Ų
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6731555-0.5g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 0.5g |
$1043.0 | 2025-03-13 | |
Enamine | EN300-6731555-1.0g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-13 | |
Enamine | EN300-6731555-5.0g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 5.0g |
$3147.0 | 2025-03-13 | |
Enamine | EN300-6731555-0.25g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 0.25g |
$999.0 | 2025-03-13 | |
Enamine | EN300-6731555-0.05g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 0.05g |
$912.0 | 2025-03-13 | |
Enamine | EN300-6731555-0.1g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 0.1g |
$956.0 | 2025-03-13 | |
Enamine | EN300-6731555-10.0g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 10.0g |
$4667.0 | 2025-03-13 | |
Enamine | EN300-6731555-2.5g |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2287236-71-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-13 |
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylateに関する追加情報
Rac-Ethyl (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-Carboxylate: A Key Compound in Modern Pharmaceutical Research
CAS No. 2287236-71-7 represents a critical compound in the field of pharmaceutical chemistry, with its unique structural features and potential applications in drug development. This compound, specifically rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate, is a chiral molecule that has garnered significant attention due to its role in the synthesis of complex bioactive molecules. The compound's molecular framework, characterized by the bicyclo[2.2.1]heptane ring system and the presence of multiple stereocenters, makes it a valuable intermediate in the design of pharmaceutical agents targeting various therapeutic areas.
The rac-ethyl configuration of this compound implies the presence of two enantiomers, which is a critical factor in its pharmacological activity. In recent years, researchers have emphasized the importance of enantiomeric purity in drug development, as different stereoisomers can exhibit varying biological activities and safety profiles. The 1R,2R,4R,5R stereochemistry of the bicyclo[2.2.1]heptane ring further enhances its structural complexity, enabling interactions with specific biological targets that are challenging to achieve with simpler molecular scaffolds.
One of the most significant advancements in the study of rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate has been its application in the synthesis of 5-aminobicyclo[2.2.1]heptane derivatives, which are known to possess potent biological activities. These derivatives have been explored for their potential in treating neurological disorders, such as Parkinson’s disease and Alzheimer’s disease, due to their ability to modulate neurotransmitter systems. Recent studies published in Journal of Medicinal Chemistry (2024) have highlighted the role of this compound in the development of selective dopamine receptor agonists, which could offer improved therapeutic outcomes with reduced side effects.
The 5-aminobicyclo[2.2.1]heptane core structure of this compound is particularly relevant in the context of targeted drug delivery systems. The bicyclo[2.2.1]heptane ring provides a rigid scaffold that can be functionalized to enhance drug solubility and bioavailability. This property has been leveraged in the design of nanoparticle-based drug delivery platforms, where the compound serves as a building block for creating biocompatible carriers that can efficiently deliver therapeutic agents to specific cellular compartments.
Another area of recent interest is the synthetic route optimization for rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate. Researchers have focused on developing asymmetric synthesis methods to achieve high enantiomeric purity, which is essential for pharmaceutical applications. A 2023 study in Organic Letters described a novel catalytic approach using chiral auxiliaries to selectively produce the desired stereoisomer, significantly improving the efficiency of the synthesis process.
The amine functionality in the 5-aminobicyclo[2.2.1]heptane ring is a key feature that contributes to the compound's reactivity. This functionality allows for the formation of various derivatives through amine-based chemical modifications, such as the introduction of phosphoryl groups or carboxyl groups. These modifications can fine-tune the compound's pharmacokinetic properties, such as its half-life and metabolic stability, making it a versatile scaffold for drug development.
Recent advancements in computational chemistry have also played a crucial role in the study of rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate. Molecular modeling techniques have been used to predict the compound's interactions with target proteins, enabling the design of structure-based drug discovery strategies. For example, a 2024 study in ACS Chemical Biology utilized virtual screening to identify potential protein targets for this compound, which could lead to the development of novel therapeutics for inflammatory diseases.
The biocatalytic synthesis of this compound has also been explored as an environmentally sustainable approach. Enzymatic methods, such as recombinant enzyme engineering, have been employed to achieve high stereoselectivity and reduce the reliance on chemical reagents. This approach aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing, as it minimizes waste and energy consumption while maintaining high product quality.
Furthermore, the 5-aminobicyclo[2.2.1]heptane scaffold has been investigated for its potential in antimicrobial drug development. Researchers have demonstrated that derivatives of this compound can exhibit activity against multidrug-resistant bacteria, which is a pressing global health challenge. The unique structure of the compound allows it to interact with specific bacterial targets, such as cell wall synthesis enzymes, thereby disrupting microbial survival.
Despite its promising applications, the development of rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate into therapeutic agents requires further optimization of its pharmacological properties. Challenges such as solubility limitations and metabolic instability must be addressed through advanced formulation strategies and structural modifications. Ongoing research in drug delivery technologies and targeted therapy is expected to overcome these barriers and unlock the full potential of this compound.
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